molecular formula C16H20O3 B12562101 Methyl 1-(2-methylbenzoyl)cyclohexane-1-carboxylate CAS No. 193828-24-9

Methyl 1-(2-methylbenzoyl)cyclohexane-1-carboxylate

Cat. No.: B12562101
CAS No.: 193828-24-9
M. Wt: 260.33 g/mol
InChI Key: QOZNWSMMUXVSTM-UHFFFAOYSA-N
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Description

Methyl 1-(2-methylbenzoyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C16H20O3. It is a derivative of cyclohexane, featuring a methylbenzoyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-methylbenzoyl)cyclohexane-1-carboxylate typically involves the esterification of 1-(2-methylbenzoyl)cyclohexane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methylbenzoyl)cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Methyl 1-(2-methylbenzoyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(2-methylbenzoyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The benzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-cyclohexene-1-carboxylate
  • Methyl 1-(4-methylbenzoyl)cyclohexane-1-carboxylate
  • Methyl 1-(2-chlorobenzoyl)cyclohexane-1-carboxylate

Uniqueness

Methyl 1-(2-methylbenzoyl)cyclohexane-1-carboxylate is unique due to the presence of the 2-methylbenzoyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

193828-24-9

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

methyl 1-(2-methylbenzoyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C16H20O3/c1-12-8-4-5-9-13(12)14(17)16(15(18)19-2)10-6-3-7-11-16/h4-5,8-9H,3,6-7,10-11H2,1-2H3

InChI Key

QOZNWSMMUXVSTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2(CCCCC2)C(=O)OC

Origin of Product

United States

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